3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted β-alanines with urea or potassium thiocyanate can yield the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide
- 5-Amino-3-(4-methylphenyl)pyrazole
- 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
Its specific substitution pattern and functional groups enable it to interact with different molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H26N4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H26N4/c1-5-6-7-12-21-18-13-15(3)22-20-16(4)19(23-24(18)20)17-10-8-14(2)9-11-17/h8-11,13,21H,5-7,12H2,1-4H3 |
InChI Key |
JQBBQOFOGIGEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
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